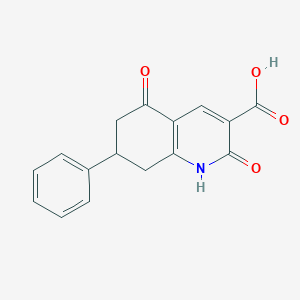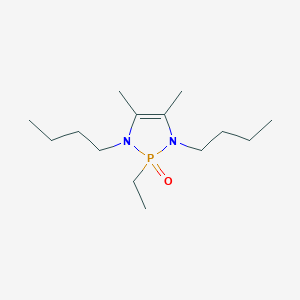
1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl-, also known as DBDP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBDP is a phosphorus-containing compound that has a unique structure, making it an attractive target for synthetic chemists and researchers interested in its potential biological activities.
作用機序
The mechanism of action of 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in various physiological processes. 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has also been shown to interact with the GABA-A receptor, a receptor involved in the regulation of neuronal activity.
生化学的および生理学的効果
1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has been shown to have various biochemical and physiological effects, including its ability to inhibit acetylcholinesterase activity, activate the GABA-A receptor, and induce apoptosis in cancer cells. 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
実験室実験の利点と制限
1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has several advantages for use in lab experiments, including its unique structure, potential biological activities, and ease of synthesis. However, 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- also has limitations, including its potential toxicity and limited availability.
将来の方向性
There are several future directions for research on 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl-, including its potential as a drug candidate for the treatment of various diseases, its use as a catalyst for various reactions, and its potential as a building block for the synthesis of novel materials. Further research is needed to fully understand the mechanism of action of 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- and its potential applications in various fields.
合成法
1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- can be synthesized through a variety of methods, including the reaction of 1,3-dibutyl-2,3-dimethylimidazolidine with chlorophosphine, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethylpyrrolidine with chlorophosphine, followed by oxidation with hydrogen peroxide. These methods have been optimized to produce high yields of 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- with high purity.
科学的研究の応用
1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has been studied for its potential applications in various fields, including catalysis, material science, and medicinal chemistry. In catalysis, 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has been shown to be an effective catalyst for various reactions, including the hydrolysis of esters and the oxidation of alcohols. In material science, 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has been used as a building block for the synthesis of novel polymers and materials. In medicinal chemistry, 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has been investigated for its potential as a drug candidate, due to its unique structure and potential biological activities.
特性
CAS番号 |
104728-29-2 |
|---|---|
製品名 |
1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- |
分子式 |
C14H29N2OP |
分子量 |
272.37 g/mol |
IUPAC名 |
1,3-dibutyl-2-ethyl-4,5-dimethyl-1,3,2λ5-diazaphosphole 2-oxide |
InChI |
InChI=1S/C14H29N2OP/c1-6-9-11-15-13(4)14(5)16(12-10-7-2)18(15,17)8-3/h6-12H2,1-5H3 |
InChIキー |
XFRDMMKKZHCHBF-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=C(N(P1(=O)CC)CCCC)C)C |
正規SMILES |
CCCCN1C(=C(N(P1(=O)CC)CCCC)C)C |
その他のCAS番号 |
104728-29-2 |
同義語 |
1,3-dibutyl-2-ethyl-4,5-dimethyl-1,3-diaza-2$l^{5}-phosphacyclopent-4- ene 2-oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



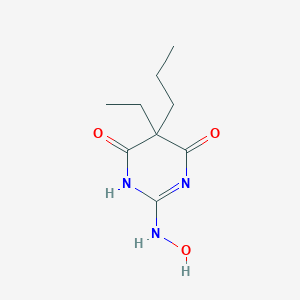
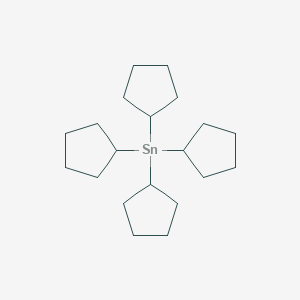
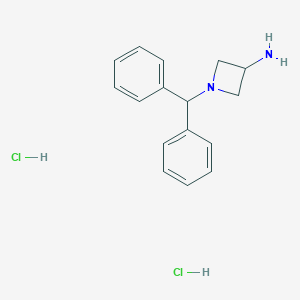
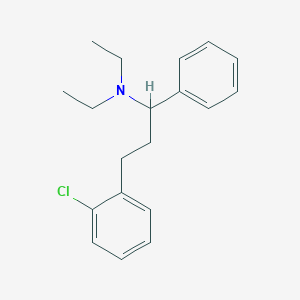
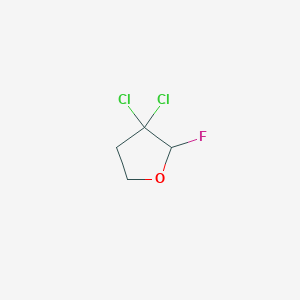
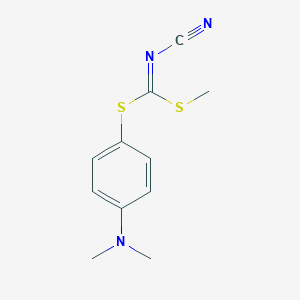
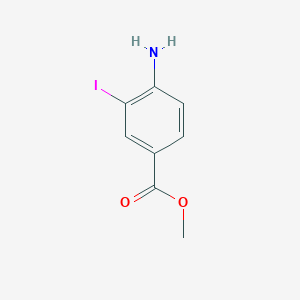
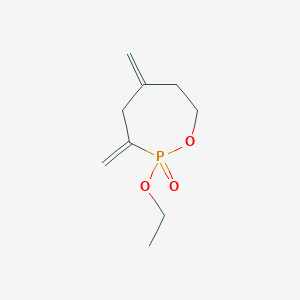
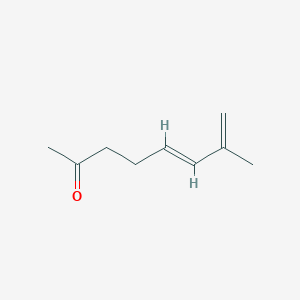
![Dimethyl 2-[di(methylthio)methylidene]malonate](/img/structure/B9244.png)
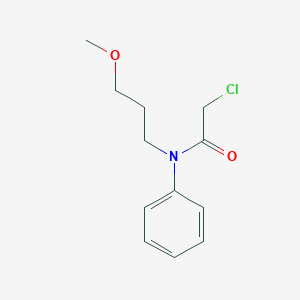
![1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B9246.png)
![(4E)-1-[2-(1,3-dioxolan-2-yl)ethyl]-4-[(E)-3-[1-[2-(1,3-dioxolan-2-yl)ethyl]quinolin-1-ium-4-yl]prop-2-enylidene]quinoline;bromide](/img/structure/B9247.png)
